![molecular formula C24H19F3N4O2 B2447701 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea CAS No. 1048916-06-8](/img/structure/B2447701.png)
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea is a useful research compound. Its molecular formula is C24H19F3N4O2 and its molecular weight is 452.437. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Antagonists for Tumor Targeting
Research by Akgün et al. (2009) developed novel radioiodinated 1,4-benzodiazepines, one of which includes a compound structurally related to 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea. These compounds were characterized as selective antagonists at cholecystokinin types 1 and 2 receptors and showed potential for tumor targeting in vivo due to their high binding affinity to certain tumor tissues (Akgün et al., 2009).
Gamma-Secretase Inhibitors for Alzheimer's Disease
Churcher et al. (2003) designed benzodiazepine-containing gamma-secretase inhibitors potentially useful in Alzheimer's disease treatment. These inhibitors, structurally related to 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea, demonstrated high in vitro potency, suggesting their potential as therapeutic agents (Churcher et al., 2003).
Antimicrobial and Anticancer Activities
Verma et al. (2015) synthesized a series of compounds including derivatives structurally similar to 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea, which were evaluated for antimicrobial and anticancer activities. Some derivatives showed significant potency, indicating their potential as antimicrobial and anticancer agents (Verma et al., 2015).
Synthesis Methods for Radiolabeled Compounds
Saemian et al. (2012) developed methods for the synthesis of radiolabeled compounds related to 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea. These methods are crucial for creating radiolabeled antagonists for cholecystokinin receptors, which are significant in both scientific research and potential clinical applications (Saemian et al., 2012).
Multikinase Inhibitors for Cancer Treatment
Lee et al. (2018) synthesized 4-aryl-thieno[1,4]diazepin-2-one derivatives as potent antiproliferative agents against various cancer cell lines. These compounds, related to 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea, demonstrated better activities than the reference standard, suggesting their promise as multikinase inhibitors for cancer therapy (Lee et al., 2018).
properties
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O2/c1-31-19-13-6-5-12-18(19)20(15-8-3-2-4-9-15)29-21(22(31)32)30-23(33)28-17-11-7-10-16(14-17)24(25,26)27/h2-14,21H,1H3,(H2,28,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGJUXQPXMIEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

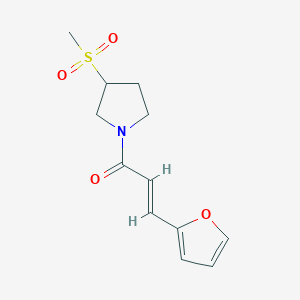
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)
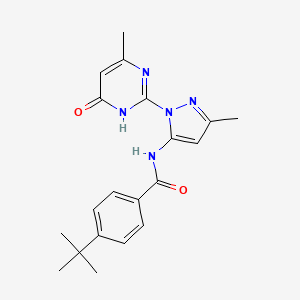
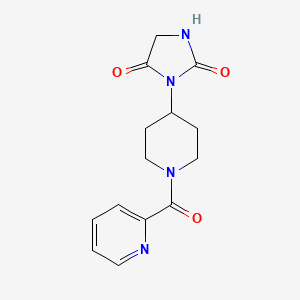
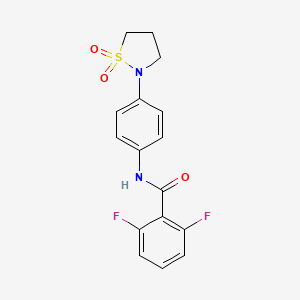
![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2447628.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2447631.png)
![4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid](/img/structure/B2447632.png)

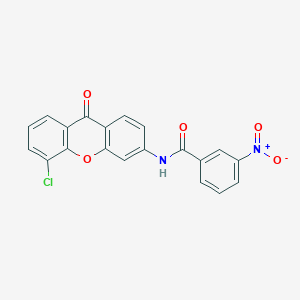
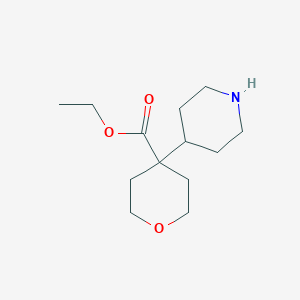
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2447641.png)